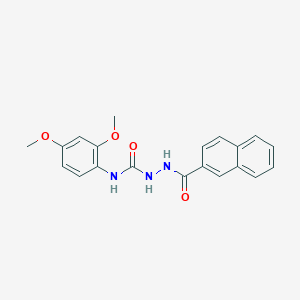![molecular formula C19H23ClN4O3 B4937846 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B4937846.png)
2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor and prevents the binding of glutamate, thereby blocking the excitatory neurotransmission mediated by the receptor.
Biochemical and physiological effects:
The blockade of AMPA receptors by 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol leads to a reduction in excitatory neurotransmission, which can have various effects on the biochemical and physiological processes in the brain. It has been shown to reduce the release of neurotransmitters such as dopamine and acetylcholine, and to modulate the activity of various ion channels and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol has several advantages for lab experiments, including its potency and selectivity for the AMPA receptor subtype, its well-established synthesis method, and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research involving 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol, including:
1. Investigating the role of AMPA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and addiction.
2. Developing more selective and potent AMPA receptor antagonists for therapeutic use.
3. Investigating the potential use of 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol in combination with other drugs for the treatment of various neurological disorders.
4. Investigating the long-term effects of 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol on brain function and behavior.
5. Developing new methods for delivering 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol to specific brain regions for more targeted effects.
In conclusion, 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol is a potent and selective antagonist of the AMPA receptor subtype that has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. Its well-established synthesis method, potency, and ability to cross the blood-brain barrier make it a valuable tool for studying the brain and developing new therapies for neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol involves the reaction of 4-chlorobenzylamine with 4-nitrophenylpiperazine to form the intermediate compound, which is then reacted with ethylene oxide to produce 2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol. The synthesis method has been well established and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol has been extensively used in scientific research to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of stroke and epilepsy, and to reduce the severity of symptoms in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c20-16-3-1-15(2-4-16)14-21-18-13-17(5-6-19(18)24(26)27)23-9-7-22(8-10-23)11-12-25/h1-6,13,21,25H,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDLMKJLMBLKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4937763.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4937764.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4937766.png)
![3-[(2,3-dichlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4937771.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-dibenzo[b,d]furan-3-ylurea](/img/structure/B4937778.png)

![3',5'-di-tert-butyl-6-nitro-2-vinyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one](/img/structure/B4937784.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4937794.png)
![1,3-dimethoxy-2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene](/img/structure/B4937796.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]nicotinamide 1-oxide](/img/structure/B4937820.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4937828.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4937843.png)
![3-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4937866.png)